Germanium;tin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

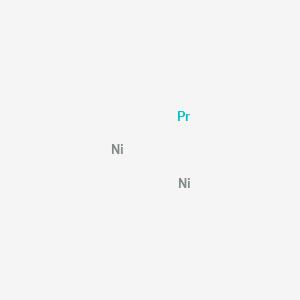

Germanium-tin is an alloy composed of the elements germanium and tin, both of which are located in group 14 of the periodic table. This compound is only thermodynamically stable within a narrow composition range. Despite this limitation, germanium-tin has useful properties for band gap and strain engineering of silicon-integrated optoelectronic and microelectronic semiconductor devices .

準備方法

Germanium-tin alloys must be kinetically stabilized to prevent decomposition. Therefore, low-temperature molecular beam epitaxy or chemical vapor deposition techniques are typically used for their synthesis . These methods involve the deposition of germanium and tin atoms onto a substrate under controlled conditions to form a stable alloy.

化学反応の分析

Germanium-tin alloys undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, germanium can react with halogens to form tetrahalides . Additionally, germanium is somewhat more reactive than silicon and can dissolve in sulfuric or nitric acids . Tin, on the other hand, is more reactive than germanium and can react with steam to form tin dioxide and hydrogen .

科学的研究の応用

Germanium-tin alloys have higher carrier mobilities than either silicon or germanium, making them suitable for use as channel materials in high-speed metal-oxide-semiconductor field-effect transistors . They are also used in optoelectronic applications, such as light emitters and lasers, due to their direct band gap properties at higher tin concentrations . These alloys are promising for on-chip optical communication and mid-infrared optoelectronic devices .

作用機序

The mechanism by which germanium-tin exerts its effects is primarily related to its electronic properties. The incorporation of tin into germanium alters the band structure, resulting in a direct band gap at higher tin concentrations . This change enhances the material’s light emission efficiency, making it suitable for optoelectronic applications. Additionally, the larger lattice constant of germanium-tin relative to germanium allows it to be used as a stressor to enhance the carrier mobility of germanium channel transistors .

類似化合物との比較

Germanium-tin can be compared with other group 14 elements, such as silicon, germanium, and tin. Silicon and germanium are the basis of the semiconductor industry, while tin is more reactive and can form various compounds with different properties . Germanium-tin alloys are unique due to their higher carrier mobilities and direct band gap properties, which are not present in pure silicon or germanium . Similar compounds include silicon-germanium and silicon-tin alloys, which also have applications in the semiconductor industry .

特性

分子式 |

GeSn |

|---|---|

分子量 |

191.34 g/mol |

IUPAC名 |

germanium;tin |

InChI |

InChI=1S/Ge.Sn |

InChIキー |

IWTIUUVUEKAHRM-UHFFFAOYSA-N |

正規SMILES |

[Ge].[Sn] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。